2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone typically involves the reaction of 2-(dimethylamino)ethyl chloride with piperidin-1-yl ethanone in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the base used can be sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could involve the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of secondary amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted piperidines with different functional groups.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include secondary amines or alcohols.
Scientific Research Applications
2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antihistamines and antipsychotic drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone involves its interaction with various molecular targets in the body. The compound can act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-1-[2-(dimethylamino)ethyl]piperidine
Properties
Molecular Formula |
C11H21ClN2O |
---|---|
Molecular Weight |
232.75 g/mol |
IUPAC Name |
2-chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H21ClN2O/c1-13(2)8-6-10-5-3-4-7-14(10)11(15)9-12/h10H,3-9H2,1-2H3 |
InChI Key |
ZXZVUVRHLSFADV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1CCCCN1C(=O)CCl |
Origin of Product |
United States |
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